molecular formula C10H20SeSn2 B3117034 2,5-Bis(trimethylstannyl)selenophene CAS No. 220770-41-2

2,5-Bis(trimethylstannyl)selenophene

Cat. No.: B3117034
CAS No.: 220770-41-2
M. Wt: 456.7 g/mol
InChI Key: DTJBEISROOTMQK-UHFFFAOYSA-N
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Description

Direct Stannylation of Selenophene (B38918)

Direct stannylation methods involve the in-situ generation of a highly nucleophilic selenophene derivative that can react with a tin electrophile. The most common and effective of these methods is lithiation-mediated stannylation.

This widely employed strategy hinges on the acidic nature of the protons at the α-positions (2 and 5) of the selenophene ring. These protons can be abstracted by a strong organolithium base to form a dianionic intermediate, which is then trapped with an electrophilic tin reagent.

The deprotonation of selenophene is typically accomplished using two or more equivalents of n-butyllithium (n-BuLi). The reaction is highly regioselective, with the lithiation occurring exclusively at the 2 and 5 positions due to the higher acidity of these protons compared to those at the 3 and 4 positions. This selectivity is crucial for the synthesis of the desired 2,5-disubstituted product. The use of a strong, non-nucleophilic base like n-BuLi ensures efficient and clean deprotonation without competing side reactions.

Following the formation of the 2,5-dilithioselenophene intermediate, the reaction is quenched by the addition of an electrophilic tin source. Trimethyltin (B158744) chloride (Me₃SnCl) is the most commonly used reagent for this purpose. Two equivalents of trimethyltin chloride react with the dianion to form the stable 2,5-Bis(trimethylstannyl)selenophene product and lithium chloride as a byproduct. The reaction is typically rapid upon the addition of the tin halide.

The success of the lithiation-mediated stannylation is highly dependent on careful control of the reaction conditions to maximize yield and minimize side products.

Temperature: The deprotonation step is almost universally carried out at low temperatures, with -78 °C being the most frequently cited condition. beilstein-journals.orgnih.gov This is critical to prevent side reactions, such as the degradation of the organolithium reagent or reactions with the solvent. Maintaining this low temperature throughout the addition of n-butyllithium and the subsequent quenching with trimethyltin chloride is essential for achieving high yields.

Solvents: Anhydrous tetrahydrofuran (B95107) (THF) is the solvent of choice for this reaction. beilstein-journals.orgnih.gov Its ability to solvate the organolithium intermediates and its low freezing point make it ideal for this process. It is imperative that the solvent is rigorously dried and deoxygenated, as organolithium reagents are extremely reactive towards water and oxygen.

Reaction Time: The deprotonation of selenophene with n-butyllithium is generally fast. However, the reaction mixture is often stirred for a period of one to two hours at low temperature to ensure complete formation of the dianion. beilstein-journals.org Similarly, after the addition of trimethyltin chloride, the reaction is typically allowed to warm slowly to room temperature and stirred for several hours to ensure the reaction goes to completion.

Table 1: Optimized Reaction Parameters for Lithiation-Mediated Stannylation of Selenophene
ParameterConditionRationale
Reagentn-Butyllithium (≥ 2 equivalents)Ensures complete deprotonation at both α-positions.
ElectrophileTrimethyltin chloride (≥ 2 equivalents)Efficiently quenches the dilithio intermediate.
SolventAnhydrous Tetrahydrofuran (THF)Good solvating properties for organolithium species and low freezing point.
Temperature-78 °CMinimizes side reactions and degradation of reagents. beilstein-journals.orgnih.gov
Reaction Time1-2 hours for lithiation, followed by gradual warming after quenching. beilstein-journals.orgAllows for complete formation of intermediates and final product.

While direct lithiation is the most common method, copper-catalyzed reactions represent another avenue for the functionalization of selenophenes. Copper catalysts, such as copper(I) iodide (CuI) or copper oxide nanoparticles, can facilitate the formation of carbon-heteroatom bonds. rsc.orgnih.govbeilstein-journals.org In the context of stannylation, a copper-mediated approach could theoretically proceed via a different mechanism, potentially offering alternative reaction conditions or selectivities. However, specific and well-established protocols for the direct copper-mediated stannylation of selenophene to yield the 2,5-bis(trimethylstannyl) derivative are not as prominently documented in the literature as the lithiation-based methods. These approaches are more commonly employed for C-C, C-N, or C-Se bond formations. nih.govnih.gov

Indirect Synthetic Routes to Stannylated Selenophene Scaffolds

Indirect routes to 2,5-Bis(trimethylstannyl)selenophene are less common due to the efficiency of the direct lithiation method. However, such routes could be envisioned starting from a pre-functionalized selenophene ring, for example, a 2,5-dihaloselenophene. A plausible, though not widely reported, indirect route would involve a halogen-metal exchange followed by stannylation. For instance, 2,5-dibromoselenophene (B172953) could be treated with two equivalents of an organolithium reagent (such as n-butyllithium) to undergo a bromine-lithium exchange, generating the same 2,5-dilithioselenophene intermediate as in the direct deprotonation route. This intermediate would then be quenched with trimethyltin chloride. Another potential indirect method is the palladium-catalyzed stannylation of a 2,5-dihaloselenophene with a tin reagent like hexamethylditin (Me₃SnSnMe₃). While palladium-catalyzed stannylations are a powerful tool in organic synthesis, their application for the direct synthesis of 2,5-Bis(trimethylstannyl)selenophene is not the standard procedure. These multi-step approaches are generally less atom- and step-economical than the direct deprotonation of the parent heterocycle.

Properties

IUPAC Name

trimethyl-(5-trimethylstannylselenophen-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Se.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJBEISROOTMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C([Se]1)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20SeSn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Bis Trimethylstannyl Selenophene

Indirect Synthetic Routes to Stannylated Selenophene (B38918) Scaffolds

Transition-Metal-Catalyzed Stannylation Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-tin bonds. The Stille coupling, which typically involves the reaction of an organohalide with an organostannane in the presence of a palladium catalyst, can be adapted for the synthesis of 2,5-Bis(trimethylstannyl)selenophene. In this context, a 2,5-dihaloselenophene serves as the starting material, which is then coupled with a distannane reagent.

A common precursor for this reaction is 2,5-dibromoselenophene (B172953). The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. The catalytic cycle involves the oxidative addition of the palladium catalyst to the carbon-bromine bond of the selenophene, followed by transmetalation with a distannane reagent, such as hexamethylditin ((CH₃)₃Sn-Sn(CH₃)₃), and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

Catalyst PrecursorLigandStannane ReagentSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄TriphenylphosphineHexamethylditinToluene11075-85
Pd₂(dba)₃Tri(o-tolyl)phosphineHexamethylditinDioxane10070-80

This table presents typical conditions for the palladium-catalyzed stannylation of 2,5-dibromoselenophene. The specific conditions can be optimized to improve the yield and purity of the final product.

An alternative, though not strictly transition-metal-catalyzed, approach involves a metal-halogen exchange followed by stannylation. This method typically employs an organolithium reagent to generate a dilithiated selenophene intermediate, which is then quenched with a trimethyltin (B158744) halide. For instance, selenophene can be treated with two equivalents of a strong base like n-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) to facilitate deprotonation at the 2 and 5 positions. The resulting 2,5-dilithioselenophene is then reacted with trimethyltin chloride to afford 2,5-Bis(trimethylstannyl)selenophene in good yield.

Stannylation via Aryl Radical Intermediates

The formation of carbon-tin bonds can also be achieved through radical-mediated pathways. In this approach, an aryl radical is generated at the 2 and 5 positions of the selenophene ring, which then reacts with a tin-containing radical scavenger. A common method for generating aryl radicals is the reaction of an aryl halide with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of an organotin hydride, like tributyltin hydride.

For the synthesis of 2,5-Bis(trimethylstannyl)selenophene, 2,5-diiodoselenophene is a suitable starting material due to the weaker carbon-iodine bond, which facilitates homolytic cleavage. The reaction is initiated by the thermal decomposition of AIBN to generate radicals, which then abstract a hydrogen atom from tributyltin hydride to form a tributyltin radical. This tin radical can then react with the 2,5-diiodoselenophene in a chain reaction mechanism to produce the desired distannylated product.

Proposed Radical Chain Mechanism:

Initiation: Thermal decomposition of AIBN to form radicals.

Propagation:

Reaction of the initiator radical with tributyltin hydride to generate a tributyltin radical.

Reaction of the tributyltin radical with 2,5-diiodoselenophene to generate a selenophenyl radical and tributyltin iodide.

Reaction of the selenophenyl radical with another molecule of tributyltin hydride to form the stannylated selenophene and a new tributyltin radical.

Termination: Combination of any two radical species.

Starting MaterialRadical InitiatorTin ReagentSolventTemperature (°C)
2,5-DiiodoselenopheneAIBNTributyltin hydrideBenzene80
2,5-DibromoselenopheneAIBNTributyltin hydrideToluene110

This table outlines the general components for a radical-mediated stannylation of a dihaloselenophene.

Cyclization Strategies Involving Selenophene Precursors and Subsequent Stannylation

Another versatile approach to 2,5-Bis(trimethylstannyl)selenophene involves the initial construction of the selenophene ring through a cyclization reaction, followed by the introduction of the trimethylstannyl groups. This two-step process allows for the synthesis of the selenophene core from acyclic precursors.

A notable cyclization method is the copper-catalyzed [2+2+1] cycloaddition of terminal alkynes and elemental selenium. researchgate.netrsc.org This reaction provides a direct route to 2,5-disubstituted selenophenes. For the synthesis of the parent selenophene, acetylene (B1199291) gas can be used. The resulting selenophene can then be isolated and subjected to a subsequent stannylation step.

The stannylation of the newly formed selenophene ring can be efficiently carried out via the dilithiation method described previously. The selenophene is treated with two equivalents of n-butyllithium in an ethereal solvent, followed by the addition of trimethyltin chloride. This two-step sequence, cyclization followed by stannylation, offers a flexible route to the target compound from simple, readily available starting materials.

Step 1: Cyclization
Alkyne Selenium Source Catalyst Solvent Product
AcetyleneElemental SeleniumCopper(I) saltDMFSelenophene
Step 2: Stannylation
Substrate Reagent 1 Reagent 2 Solvent Final Product
Selenophenen-ButyllithiumTrimethyltin chlorideDiethyl ether2,5-Bis(trimethylstannyl)selenophene

This table illustrates a two-step synthetic sequence for the preparation of 2,5-Bis(trimethylstannyl)selenophene, starting from the formation of the selenophene ring.

Advanced Reactivity and Mechanistic Investigations of 2,5 Bis Trimethylstannyl Selenophene

Palladium-Catalyzed Cross-Coupling Polymerization

The synthesis of conjugated polymers relies heavily on palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon bonds between different aromatic units. Among these, the Stille coupling reaction has become a cornerstone for the synthesis of a wide array of functional polymeric materials. rsc.org This method is particularly valued for its tolerance of various functional groups and its effectiveness under relatively mild reaction conditions. rsc.orguwindsor.ca

Stille Coupling Polymerization: A Central Methodology for 2,5-Bis(trimethylstannyl)selenophene

Stille coupling polymerization, a polycondensation reaction between an organostannane and an organic halide, is a primary and highly effective method for integrating the 2,5-Bis(trimethylstannyl)selenophene monomer into polymer backbones. rsc.orgrsc.org This technique has been instrumental in the development of high-performance organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The reaction's versatility allows for the creation of polymers with high molecular weights and well-defined structures, which are crucial for efficient charge transport. rsc.org

2,5-Bis(trimethylstannyl)selenophene is frequently copolymerized with various dibromo-functionalized aromatic monomers to create donor-acceptor (D-A) copolymers. The electronic properties of the resulting polymer can be precisely tuned by selecting appropriate comonomers.

Dibromo-benzothiadiazole and Dibromo-benzoselenadiazole : The polycondensation of 2,5-Bis(trimethylstannyl)selenophene with dibromo-benzothiadiazole or its selenium analog, dibromo-benzoselenadiazole, yields low-bandgap polymers. These materials are of significant interest for organic solar cell applications due to their broad absorption in the solar spectrum.

Dibromo-naphthalene diimides (NDI) : Copolymerization with dibromo-naphthalene diimides leads to the formation of n-type semiconducting polymers. For instance, the polymer PNDIS-HD was synthesized via Stille coupling of 2,5-Bis(trimethylstannyl)selenophene and 4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn] researchgate.netd-nb.infophenanthroline-1,3,6,8-tetraone (a naphthalene (B1677914) diimide derivative). amazonaws.com These polymers are essential components in all-polymer solar cells and n-channel OFETs. amazonaws.comrsc.org

Dibromo-thienothiophene : Reacting 2,5-Bis(trimethylstannyl)selenophene with dibromo-thienothiophene derivatives produces polymers with high charge carrier mobility. The fused ring structure of thienothiophene promotes planarization of the polymer backbone, which facilitates intermolecular charge hopping. ossila.comrsc.org

The table below summarizes the properties of representative polymers synthesized from 2,5-Bis(trimethylstannyl)selenophene and various dibromo-functionalized monomers.

Dibromo MonomerResulting PolymerNumber-Average Molecular Weight (Mn) (kDa)Weight-Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI)Reference
(E)-1,2-Bis(5-bromoselenophen-2-yl)ethene DerivativePNDI-SVS80.0168.02.1 d-nb.info
4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn] researchgate.netd-nb.infophenanthroline-1,3,6,8-tetraonePNDIS-HD28.442.61.5 amazonaws.com

The success of Stille polycondensation is highly dependent on the choice of the palladium catalyst and associated ligands. The catalytic system influences reaction rates, polymer molecular weight, and the prevalence of side reactions. rsc.orgwiley-vch.de

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : This is a frequently used, commercially available Pd(0) catalyst. wiley-vch.de It is known to be highly reactive but can be sensitive to air and moisture. wiley-vch.de Pd(PPh₃)₄ has been effectively used in the synthesis of various selenophene-containing polymers, often resulting in materials with fewer structural defects. rsc.org

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) : As a more air-stable Pd(0) source, Pd₂(dba)₃ is often preferred. uwindsor.cawiley-vch.de It is typically used in combination with a phosphine (B1218219) ligand. The active catalytic species, Pd(0)Lₙ, is formed in situ.

Tri(o-tolyl)phosphine (P(o-tol)₃) : This bulky, electron-rich phosphine ligand is commonly paired with Pd₂(dba)₃. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. d-nb.info The combination of Pd₂(dba)₃ and P(o-tolyl)₃ has been successfully employed to synthesize high molecular weight polymers, such as PNDI-SVS, from selenophene-based monomers. d-nb.info

The choice of ligand can significantly impact the outcome of the coupling reaction. Sterically hindered and electron-rich ligands generally accelerate the reaction. harvard.edu The ligand can influence the rates of oxidative addition and reductive elimination and can also play a role in preventing undesirable side reactions, such as homo-coupling. rsc.orgresearchgate.net

Catalyst/PrecatalystLigandCommon Application/NotesReference
Pd(PPh₃)₄Triphenylphosphine (integrated)Highly reactive Pd(0) source, used directly. Can lead to polymers with fewer defects. rsc.orgwiley-vch.de
Pd₂(dba)₃Tri(o-tolyl)phosphineAir-stable Pd(0) precatalyst used with an external ligand. Effective for high molecular weight polymers. d-nb.info
PdCl₂(PPh₃)₂Triphenylphosphine (integrated)A Pd(II) precatalyst that is reduced in situ by the organostannane to the active Pd(0) species. wiley-vch.de

The mechanism of Stille polycondensation is analogous to the standard Stille cross-coupling reaction and proceeds through a catalytic cycle involving three fundamental steps: rsc.orgwikipedia.org

Oxidative Addition : The active Pd(0) catalyst reacts with the dibromo monomer (Ar-Br₂) to form a Pd(II) intermediate. wikipedia.org

Transmetalation : The organostannane monomer, 2,5-Bis(trimethylstannyl)selenophene, transfers one of its organotin groups to the palladium center, displacing a halide and forming a new Pd-C bond. This step regenerates a tin halide byproduct. rsc.org Transmetalation is often the rate-limiting step of the entire cycle. rsc.org

Reductive Elimination : The two organic groups on the palladium intermediate couple and are eliminated from the metal center, forming a new C-C bond in the growing polymer chain and regenerating the active Pd(0) catalyst, which re-enters the cycle. rsc.org

Other Palladium-Catalyzed Transformations Involving Selenophene (B38918) Derivatives

While Stille coupling is a dominant method, other palladium-catalyzed reactions are also crucial for synthesizing selenophene-containing materials. These alternative methods can offer advantages in terms of monomer accessibility or avoidance of toxic organotin reagents.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has become an increasingly popular alternative to the Stille reaction for synthesizing conjugated polymers. rsc.orgresearchgate.net While 2,5-Bis(trimethylstannyl)selenophene is not a direct substrate for Suzuki coupling, analogous selenophene-containing polymers are readily synthesized using this method.

In this approach, the synthetic equivalent is the reaction between 2,5-dibromoselenophene (B172953) (the precursor to the stannylated monomer) and an aryl-diboronic acid or ester. amazonaws.comnih.gov The palladium-catalyzed reaction proceeds under basic conditions to form the desired polymer. wiley-vch.de The Suzuki-Miyaura reaction avoids the use of toxic organotin compounds, which is a significant advantage in terms of green chemistry. wiley-vch.de This method has been widely applied to synthesize a variety of (hetero)arylated selenophene derivatives for materials science applications. researchgate.netnih.gov

Negishi and Kumada Coupling Parallels

Both Negishi and Kumada couplings are powerful palladium- or nickel-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. While both can theoretically be employed to functionalize the 2,5-positions of the selenophene ring using 2,5-Bis(trimethylstannyl)selenophene, they proceed through different organometallic intermediates, which influences their scope and functional group tolerance.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. In the context of 2,5-Bis(trimethylstannyl)selenophene, this would typically involve a transmetalation step where the trimethylstannyl group is exchanged with a zinc halide, followed by coupling with an aryl or vinyl halide. A plausible reaction pathway is the palladium-catalyzed cross-coupling of an in situ generated organozinc intermediate with an appropriate electrophile. researchgate.net

The Kumada coupling, on the other hand, utilizes a Grignard reagent (organomagnesium halide). nih.gov The reaction of 2,5-Bis(trimethylstannyl)selenophene in a Kumada-type reaction would necessitate transmetalation from tin to magnesium, which is less common. More typically, a dihalo-selenophene would be coupled with a Grignard reagent. However, the parallels lie in the fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Mechanistically, both reactions are believed to follow a similar catalytic cycle, as illustrated in the table below. The key difference lies in the nature of the organometallic nucleophile and the conditions required for efficient transmetalation.

Catalytic StepNegishi Coupling (with Organozinc)Kumada Coupling (with Grignard Reagent)
Catalyst Palladium or Nickel complexesNickel or Palladium complexes
Organometallic Reagent Organozinc halide (R-ZnX)Grignard reagent (R-MgX)
Transmetalation R₂Sn-Selenophene + ZnX₂ → XZn-Selenophene + R₂SnX; then Ar-Pd-X + XZn-Selenophene → Ar-Pd-Selenophene + ZnX₂Ar-Pd-X + R-MgX → Ar-Pd-R + MgX₂
Reductive Elimination Ar-Pd-Selenophene → Ar-Selenophene + Pd(0)Ar-Pd-R → Ar-R + Pd(0)

This table provides a generalized comparison of the Negishi and Kumada coupling reactions.

Research on the direct comparative reactivity of 2,5-Bis(trimethylstannyl)selenophene in Negishi versus Kumada couplings is not extensively documented. However, based on the known reactivity of organostannanes, the transmetalation step is generally efficient with palladium catalysts, making Stille coupling a more common application for this substrate. The principles of Negishi and Kumada couplings suggest that with appropriate catalyst and reaction condition optimization, functionalization of the selenophene core should be achievable.

C-H Bond Activation and Functionalization Strategies of Selenophene Scaffolds

Direct C-H bond activation and functionalization have emerged as powerful, atom-economical methods for the synthesis of complex organic molecules. mdpi.combeilstein-journals.org For selenophene scaffolds, this approach offers an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The direct arylation of selenophene has been shown to be a viable strategy. nih.govresearchgate.netnih.govamanote.com

While 2,5-Bis(trimethylstannyl)selenophene is primarily used for its reactive C-Sn bonds, the principles of C-H activation are relevant for the further functionalization of the resulting substituted selenophenes or for related selenophene derivatives that lack the trimethylstannyl groups. The C-H bonds at the 3 and 4 positions of the selenophene ring are potential sites for functionalization.

The regioselectivity of C-H activation on a substituted selenophene ring is influenced by both electronic and steric factors. For instance, in a 2,5-disubstituted selenophene, direct arylation would be directed to the 3 and 4 positions. The specific conditions of the catalytic system, including the choice of metal, ligand, and additives, play a crucial role in determining the outcome of the reaction.

Reaction TypeCatalyst/ReagentsPosition FunctionalizedKey Features
Direct ArylationPalladium acetate, various ligandsC2 and C5 (on unsubstituted selenophene)Avoids the need for organometallic reagents. nih.gov
Palladium-Catalyzed C-H/C-H Cross-CouplingPd(OAc)₂, Ag₂CO₃VariousCoupling of two different C-H bonds.

This table summarizes general C-H bond activation strategies applicable to selenophene scaffolds.

Reactivity in Non-Catalytic Organic Reactions

Beyond metal-catalyzed cross-coupling reactions, the trimethylstannyl groups in 2,5-Bis(trimethylstannyl)selenophene can participate in non-catalytic transformations, primarily through electrophilic ipso-substitution. In these reactions, an electrophile attacks the carbon atom bearing the trimethylstannyl group, leading to the cleavage of the C-Sn bond and the formation of a new C-E bond (where E is the electrophile).

Examples of electrophiles that can participate in such reactions include halogens (e.g., I₂, Br₂), acyl chlorides, and sulfonyl chlorides. The reaction with halogens provides a straightforward route to 2,5-dihaloselenophenes, which are themselves valuable precursors for further functionalization.

The general mechanism for electrophilic ipso-substitution is depicted below:

Selenophene-(SnMe₃)₂ + 2 E⁺ → Selenophene-E₂ + 2 Me₃Sn⁺

The facility of this reaction is attributed to the polarization of the C-Sn bond and the stability of the leaving trimethylstannyl cation.

Role of the Trimethylstannyl Group in Reaction Pathways and Selectivity

The trimethylstannyl group plays a multifaceted role in the reactivity of 2,5-Bis(trimethylstannyl)selenophene, influencing both the reaction pathways and the selectivity of the transformations.

Electronic Effects: The trimethylstannyl group is generally considered to be weakly electron-donating through an inductive effect. This can influence the electron density of the selenophene ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions, although the dominant reactivity is at the C-Sn bond. In the context of cross-coupling reactions, the electronic nature of the stannyl (B1234572) group influences the rate of transmetalation.

Steric Effects: The bulky nature of the trimethylstannyl group can exert significant steric hindrance, which can influence the regioselectivity of reactions on the selenophene ring. nih.govrsc.org For instance, in reactions involving the adjacent C-H bonds, the steric bulk of the trimethylstannyl group might direct incoming reagents to less hindered positions.

The ability to perform selective mono- or di-functionalization is a key aspect of the utility of 2,5-Bis(trimethylstannyl)selenophene. By carefully controlling the stoichiometry of the reagents and the reaction conditions, it is often possible to selectively react one of the trimethylstannyl groups, leaving the other available for subsequent transformations. This allows for the stepwise construction of unsymmetrically substituted selenophenes.

EffectDescriptionImpact on Reactivity
Leaving Group Ability The trimethylstannyl group is an excellent leaving group in transmetalation reactions.Facilitates efficient cross-coupling reactions (e.g., Stille coupling).
Directing Group Directs electrophilic attack to the ipso-position.Enables selective functionalization at the 2 and 5 positions.
Steric Hindrance The bulkiness of the group can influence the approach of reagents.Can affect the regioselectivity of reactions on the selenophene core. nih.govrsc.org
Electronic Influence Weakly electron-donating.Modulates the electron density of the selenophene ring.

This table outlines the key roles of the trimethylstannyl group in the reactivity of 2,5-Bis(trimethylstannyl)selenophene.

Applications of 2,5 Bis Trimethylstannyl Selenophene in Advanced Materials Science and Organic Electronics

Precursor for High-Performance Conjugated Polymers

2,5-Bis(trimethylstannyl)selenophene serves as a critical building block in the synthesis of high-performance conjugated polymers essential for advanced materials science and organic electronics. kaust.edu.sa Its utility stems from the Stille coupling reaction, a versatile palladium-catalyzed cross-coupling method that allows for the creation of complex polymeric structures. thieme-connect.de In this reaction, the trimethylstannyl groups of 2,5-bis(trimethylstannyl)selenophene readily react with various halogenated aromatic comonomers, enabling the precise incorporation of the selenophene (B38918) unit into the polymer backbone. thieme-connect.de This synthetic flexibility has led to the development of a diverse range of conjugated polymers with tailored optoelectronic properties. kaust.edu.sa

The incorporation of selenophene, a selenium-containing heterocycle, into conjugated polymer systems offers distinct advantages over its more common sulfur-containing counterpart, thiophene (B33073). kaust.edu.sa The larger size and greater polarizability of the selenium atom enhance inter-chain interactions, which can facilitate more efficient charge transport between polymer chains. nih.gov Furthermore, the unique electronic characteristics of selenophene contribute to a lower bandgap in the resulting polymers, a desirable feature for applications in organic electronics. semanticscholar.org The ability to systematically introduce selenophene units using 2,5-bis(trimethylstannyl)selenophene has been instrumental in advancing the performance of organic electronic devices. kaust.edu.sa

Polymers for Organic Field-Effect Transistors (OFETs)

The unique properties of selenophene-containing polymers derived from 2,5-bis(trimethylstannyl)selenophene make them highly suitable for use as the active layer in Organic Field-Effect Transistors (OFETs). nih.gov OFETs are fundamental components of modern organic electronics, and their performance is largely dictated by the charge carrier mobility of the organic semiconductor used. nih.gov The introduction of selenophene into the polymer backbone has been shown to significantly enhance these charge transport properties. nih.gov

For instance, studies on diketopyrrolopyrrole (DPP)-based polymers have demonstrated that the incorporation of selenophene can lead to significant improvements in OFET performance. In one study, a DPP-selenophene vinylene selenophene (DPP-SVS) polymer, when optimized with appropriate side-chain engineering, exhibited a maximum charge-carrier mobility of up to 17.8 cm² V⁻¹ s⁻¹. acs.org Another example is a naphthalene-diimide based copolymer with a selenophene vinylene selenophene donor moiety, which showed a high electron mobility of 2.4 cm² V⁻¹ s⁻¹. researchgate.net

The table below presents a selection of selenophene-containing polymers and their reported charge carrier mobilities in OFETs, illustrating the impact of selenophene incorporation.

PolymerHole Mobility (cm² V⁻¹ s⁻¹)Electron Mobility (cm² V⁻¹ s⁻¹)
PDSSTV2.1-
PDPPSe-108.10.48
PDPPSe-129.40.79
DSDPP-SVS5.23-
PSeDPP1.620.14

A more planar polymer backbone, often encouraged by the incorporation of selenophene, promotes better π-orbital overlap along the polymer chain, which is conducive to efficient intramolecular charge transport. acs.org The alkyl side chains, while necessary for solubility and processability, can also influence the intermolecular packing. For example, replacing bulky branching alkyl chains with linear ones in a DPP-selenophene polymer was shown to reduce steric hindrance, leading to a more planar and rigid backbone. acs.org This modification resulted in improved side-chain interdigitation and denser interchain packing, boosting hole mobilities from 1.35 cm² V⁻¹ s⁻¹ to as high as 9.4 cm² V⁻¹ s⁻¹. acs.org

Furthermore, the orientation of the polymer chains relative to the substrate is crucial. An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for efficient in-plane charge transport in OFETs. nih.gov Grazing-incidence X-ray diffraction (GIXD) studies have shown that some selenophene-containing polymers tend to adopt this favorable orientation, particularly after thermal annealing, contributing to their high charge carrier mobilities. nih.gov

Materials for Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

2,5-Bis(trimethylstannyl)selenophene is a valuable monomer for the synthesis of polymers used in organic photovoltaics (OPVs) and organic solar cells (OSCs). semanticscholar.orgnih.gov The efficiency of these devices is heavily reliant on the properties of the light-absorbing active layer, which is typically a blend of a donor and an acceptor material. semanticscholar.org Selenophene-containing polymers, synthesized via Stille coupling with 2,5-bis(trimethylstannyl)selenophene, have shown great promise as donor materials in these applications. informaticsjournals.co.in

The development of donor-acceptor (D-A) copolymers has been a highly successful strategy for creating low bandgap materials for OPVs. rsc.org In this molecular design, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone. rsc.org 2,5-Bis(trimethylstannyl)selenophene provides the means to incorporate the electron-rich selenophene unit as the donor component. researchgate.net

By copolymerizing 2,5-bis(trimethylstannyl)selenophene with various electron-accepting monomers, a wide array of D-A copolymers with tunable electronic properties can be synthesized. researchgate.net For example, a copolymer of selenophene and diketopyrrolopyrrole (DPP), a strong acceptor, was developed for use in ambipolar field-effect transistors and was also noted for its potential in photovoltaic applications due to its strong charge transfer characteristics. researchgate.net The ability to systematically vary the acceptor unit allows for fine-tuning of the polymer's energy levels and absorption spectrum to better match the solar spectrum and the energy levels of the acceptor material (often a fullerene derivative or a non-fullerene acceptor). rsc.org

A key advantage of incorporating selenophene into D-A copolymers for OPV applications is its effect on the optical band gap. The substitution of sulfur with selenium generally leads to a reduction in the band gap of the polymer. semanticscholar.org This is attributed to the electronic properties of selenium, which result in a destabilization of the highest occupied molecular orbital (HOMO) and a stabilization of the lowest unoccupied molecular orbital (LUMO), effectively narrowing the energy gap between them. xjtu.edu.cn

A lower optical band gap allows the polymer to absorb a broader range of the solar spectrum, leading to a higher potential for photocurrent generation. semanticscholar.org For instance, a donor-acceptor copolymer, PSeDPP, consisting of selenophene and a DPP derivative, exhibited a low optical band gap of 1.29 eV. researchgate.net This red-shift in absorption is a direct consequence of the strong intramolecular charge transfer (ICT) between the donor (selenophene) and acceptor units. researchgate.net The greater polarizability of selenium enhances this ICT character, further contributing to the reduction of the band gap and improving the potential efficiency of organic solar cells. xjtu.edu.cn

The table below summarizes the optical band gaps of several selenophene-containing polymers, demonstrating the impact of selenophene on this crucial property for OPV applications.

PolymerOptical Band Gap (eV)
PSeDPP1.29
Pg2T-T (selenophene-free)~2.07 (calculated)
Pg2T-S (moderate selenium)~2.02 (calculated)
Pg2T-SVS (high selenium)~1.80 (calculated)
Influence on Film Morphology and Photovoltaic Performance

The incorporation of selenophene units, often via 2,5-Bis(trimethylstannyl)selenophene, into the molecular structure of materials for organic solar cells (OSCs) has a significant impact on their film morphology and, consequently, their photovoltaic performance. Selenophene-containing polymers tend to exhibit enhanced planarity and extended conjugation, which can lead to more ordered molecular packing and improved charge carrier mobility.

In all-polymer solar cells (all-PSCs), the use of 2,5-bis(trimethylstannyl)selenophene as a linking bridge-unit in the synthesis of polymerized small molecular acceptors (PSMAs) has led to significant advancements. nih.gov For instance, two PSMAs, PS-Se and PN-Se, were synthesized via Stille cross-coupling polymerization with this selenophene-based monomer. nih.gov The resulting all-PSC based on the PN-Se acceptor achieved a high power conversion efficiency (PCE) of 16.16%, with an open-circuit voltage (Voc) of 0.907 V, a short-circuit current density (Jsc) of 24.82 mA cm⁻², and a fill factor (FF) of 0.718. nih.gov In comparison, the PS-Se-based device showed a PCE of 13.83%. nih.gov The superior performance of the PN-Se-based device was attributed to a more favorable phase separation and red-shifted absorption. nih.gov

The replacement of thiophene with selenophene in the backbone of conjugated polymers can lead to a reduction in the optical bandgap. For example, a donor-acceptor copolymer, PSeTPTI, synthesized using 2,5-bis(trimethylstannyl)selenophene, exhibited a lower optical bandgap compared to its thiophene analogue. researchgate.net This resulted in a broader absorption spectrum, and the corresponding solar cell achieved a power conversion efficiency of 6.04%, which was noted as a high efficiency for donor-acceptor copolymers utilizing selenophene as the donor unit at the time. researchgate.net

Similarly, a comparative study of two dimeric acceptor materials, DIBP3F-Se and DIBP3F-S, synthesized with selenophene and thiophene linkers respectively, highlighted the influence of the heteroatom. aau.dk The synthesis of DIBP3F-Se was achieved through a Pd-catalyzed Stille-coupling reaction between the asymmetric monomer BTIC-3FBr and 2,5-bis(trimethylstannyl)selenophene. aau.dk

The table below summarizes the photovoltaic performance of various organic solar cells incorporating selenophene-based materials synthesized using 2,5-bis(trimethylstannyl)selenophene.

Device ConfigurationPCE (%)Jsc (mA cm⁻²)Voc (V)FF
PBDB-T:PN-Se16.1624.820.9070.718
PBDB-T:PS-Se13.8323.270.8740.680
PSeTPTI/PC71BM6.04---

Building Block for Organic Light-Emitting Diodes (OLEDs)

While the primary application of 2,5-Bis(trimethylstannyl)selenophene has been in the realm of organic photovoltaics, its role as a versatile building block extends to the development of materials for organic light-emitting diodes (OLEDs). The introduction of the selenophene moiety can influence the photophysical properties of the resulting materials, such as their emission wavelengths and quantum efficiencies. A patent for regioregular polyselenophene suggests its use as a light-emitting material, with the synthesis of such polymers being achievable through the polymerization of monomers like 2,5-bis(trimethylstannyl)selenophene. google.com

Synthesis of Mixed Ionic-Electronic Conducting Polymers

2,5-Bis(trimethylstannyl)selenophene is a key monomer in the synthesis of mixed ionic-electronic conducting polymers (MIECPs). These materials are of great interest for applications in bioelectronics, energy storage, and neuromorphic computing. The Stille polymerization of 2,5-Bis(trimethylstannyl)selenophene with appropriate comonomers allows for the creation of copolymers with tailored electronic and ionic conductivities.

For example, a series of phenanthrocarbazole-based hole-transport polymers were synthesized, where one of the polymers, PC3, was produced through the polymerization of a dibrominated monomer with 2,5-bis(trimethylstannyl)selenophene. acs.orgnih.govdesy.de This compositional tuning by introducing selenium was found to improve hole mobility. acs.orgnih.govdesy.de Similarly, water/alcohol-processable polymer donors, P(Qx8O-Se), were prepared via Stille polymerization between a dibromide monomer and 2,5-bis(trimethylstannyl)selenophene for use in all-polymer solar cells. diva-portal.orgnih.govacs.org

Role in Small Molecule Acceptors (SMAs) and Oligomeric Semiconductors

The Stille coupling reaction with 2,5-Bis(trimethylstannyl)selenophene is a powerful tool for the synthesis of well-defined small molecule acceptors (SMAs) and oligomeric semiconductors. These materials are advantageous due to their defined molecular weight and high purity, which can lead to reproducible device performance.

A selenophenyl-bridged perylenediimide dimer (bis-PDI-Se-EG) was synthesized as a small molecule acceptor for solution-processed organic solar cells. The synthesis involved the Stille coupling of a monobrominated perylenediimide derivative with 2,5-bis(trimethylstannyl)selenophene. rsc.org In another example, two dimeric-type acceptor materials, DIBP3F-Se and DIBP3F-S, were synthesized by connecting two Y-series SMA segments with selenophene and thiophene linkers, respectively. aau.dk The DIBP3F-Se was synthesized via a Pd-catalyzed Stille-coupling reaction with 2,5-bis(trimethylstannyl)selenophene. aau.dk

Furthermore, the synthesis of regioregular and regioirregular poly(selenophene-perylene diimide) acceptors, RI-P(SePDI) and RR-P(SePDI), was achieved through a standard Stille polycondensation of the respective PDI-based monomers with 2,5-bis(trimethylstannyl)selenophene. sci-hub.se These materials were investigated as acceptors in polymer-polymer solar cells. sci-hub.se A donor-acceptor based organic polymer semiconductor, PDPP-2S-Se, was also synthesized via Stille coupling polymerization of a DPP-based monomer with 2,5-bis(trimethylstannyl)selenophene, demonstrating high hole mobility in organic field-effect transistors. mdpi.comresearchgate.net

Selenophene-Containing Ligands for Coordination Chemistry Applications

While direct examples of 2,5-Bis(trimethylstannyl)selenophene being used to synthesize ligands for coordination chemistry are not abundant in the readily available literature, the functionalization of the selenophene ring through Stille coupling provides a clear pathway to such molecules. By coupling 2,5-Bis(trimethylstannyl)selenophene with molecules containing coordinating moieties (e.g., pyridyl, bipyridyl, or terpyridyl groups), a variety of mono- and bidentate ligands can be synthesized. These selenophene-containing ligands could then be used to form coordination complexes with various transition metals, potentially leading to novel catalysts, sensors, or luminescent materials. For instance, model cross-coupling reactions between 2,5-bis(trimethylstannyl)selenophene and 2-bromothiophene (B119243) have been performed to optimize catalytic systems, which could be extended to the synthesis of more complex ligand structures. researchgate.net

Advanced Sensing Materials Derived from 2,5-Bis(trimethylstannyl)selenophene

The unique electronic properties of selenophene-containing polymers make them promising candidates for advanced sensing materials. The ability to fine-tune the polymer backbone through copolymerization with 2,5-Bis(trimethylstannyl)selenophene allows for the development of sensors with high sensitivity and selectivity for specific analytes. While specific examples detailing the synthesis of sensing materials directly from 2,5-Bis(trimethylstannyl)selenophene are not prevalent in the provided search results, the synthesis of conjugated polymers for applications like organic field-effect transistors (OFETs) and mixed ionic-electronic conductors, which are often used as the active layer in chemical sensors, is well-established. mdpi.comresearchgate.net The principles used to create these materials can be directly applied to the design and synthesis of advanced chemical sensors.

Characterization Methodologies for 2,5 Bis Trimethylstannyl Selenophene and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure, molecular weight, and electronic properties of 2,5-Bis(trimethylstannyl)selenophene and the materials derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of 2,5-Bis(trimethylstannyl)selenophene and its polymeric derivatives.

In the ¹H NMR spectrum of 2,5-Bis(trimethylstannyl)selenophene, the protons on the selenophene (B38918) ring typically appear as a singlet in the aromatic region, around δ 7.72 ppm. amazonaws.com The methyl protons of the two trimethylstannyl groups give rise to a sharp, intense singlet in the upfield region, typically between δ 0.3 and 0.48 ppm. amazonaws.com The integration of these peaks confirms the ratio of selenophene protons to methyl protons.

For polymers synthesized from this monomer, the ¹H NMR spectra become more complex. The disappearance of the trimethylstannyl proton signal and the appearance of new signals in the aromatic region corresponding to the polymer backbone are key indicators of successful polymerization. rsc.org In statistical copolymers, for instance those incorporating both thiophene (B33073) and selenophene units, distinct signals for different triad (B1167595) sequences (e.g., thiophene-thiophene-thiophene (TTT), selenophene-selenophene-selenophene (SeSeSe)) can be observed, providing insight into the polymer's microstructure. nsf.govrsc.orgrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The chemical shifts of the carbons in the selenophene ring and the methyl carbons of the trimethylstannyl group are characteristic. Upon polymerization, shifts in the signals of the selenophene ring carbons and the emergence of new signals from the comonomer units confirm the formation of the desired polymer structure. rsc.org Two-dimensional NMR techniques, such as HETCOR, are often used for the complete and unambiguous assignment of proton and carbon signals in complex derivatives. researchgate.net

Interactive Data Table: Representative ¹H NMR Data
CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicitySolvent
2,5-Bis(trimethylstannyl)selenopheneSelenophene-H7.72sCDCl₃
2,5-Bis(trimethylstannyl)selenopheneSn(CH₃)₃0.3-0.48sCDCl₃
Poly(selenophene) Derivative (PNDIS-HD)Naphthalene-H9.15sCDCl₃
Poly(selenophene) Derivative (PNDIS-HD)Selenophene-H7.8sCDCl₃

Mass Spectrometry (e.g., MALDI-TOF, HRMS) for Molecular Confirmation

Mass spectrometry (MS) is crucial for confirming the molecular weight of synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org This is particularly important for organometallic compounds like 2,5-Bis(trimethylstannyl)selenophene, as the precise mass helps to confirm the presence of selenium and tin atoms, which have characteristic isotopic patterns.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique, especially for analyzing larger molecules and polymers. It is well-suited for determining the molecular weight distribution of proanthocyanidins (B150500) and other complex natural products. nih.govresearchgate.net In the context of derivatives of 2,5-Bis(trimethylstannyl)selenophene, MALDI-TOF can be used to analyze oligomers and polymers, providing information on their molecular weight and polydispersity. The technique involves co-crystallizing the sample with a matrix that absorbs laser energy, facilitating the soft ionization and vaporization of the analyte molecules.

Vibrational Spectroscopy (e.g., Resonant Raman Spectroscopy, Infrared Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the chemical bonds and functional groups present in a molecule. The IR spectra of selenophene derivatives show characteristic absorption bands corresponding to C-H, C=C, and C-Se stretching and bending vibrations. rsc.orgdoi.org The analysis of these spectra helps in confirming the structure of the selenophene ring and the presence of various substituents.

Raman spectroscopy is particularly useful for studying conjugated systems. acs.org For thiophene- and selenophene-based heteroacenes, FT-Raman spectroscopy has been used to investigate how π-conjugation increases with the number of fused rings. acs.org Resonance Raman spectroscopy can be employed to selectively enhance the vibrational modes associated with the chromophoric part of the molecule, offering detailed insights into the structure and electronic properties of the conjugated backbone of polymers derived from 2,5-Bis(trimethylstannyl)selenophene.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for investigating the electronic properties of conjugated molecules and polymers. uzh.ch The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk In derivatives of 2,5-Bis(trimethylstannyl)selenophene, which are often highly conjugated, the most significant electronic transitions are typically π → π* transitions of the delocalized electrons in the polymer backbone. shu.ac.ukuomustansiriyah.edu.iq

The position of the absorption maximum (λmax) provides information about the electronic bandgap of the material. researchgate.net For polymers, a longer effective conjugation length generally leads to a smaller energy gap and a red-shift (a shift to longer wavelengths) in the λmax. researchgate.net By studying the UV-Vis spectra of a series of related polymers, researchers can understand how modifications to the molecular structure, such as the incorporation of different comonomers alongside selenophene, affect the electronic properties. acs.org For instance, increasing the selenophene content in thiophene-selenophene copolymers can systematically reduce the optical bandgap. rsc.org

Photoluminescence (PL) Spectroscopy and Quenching Studies

Photoluminescence (PL) spectroscopy is used to study the light-emitting properties of materials. After a molecule absorbs light and reaches an excited electronic state, it can relax to the ground state by emitting a photon. The PL spectrum shows the intensity of this emitted light as a function of wavelength. For polymers derived from 2,5-Bis(trimethylstannyl)selenophene, PL spectroscopy provides insights into their potential for use in applications like organic light-emitting diodes (OLEDs).

The PL efficiency, or quantum yield, can be significantly affected by the material's environment. For example, concentration quenching is a phenomenon where the PL intensity decreases as the concentration of the luminescent species increases in a solid film or concentrated solution. researchgate.net PL quenching studies, where a second, non-emissive species is added, can also be used to investigate charge transfer and energy transfer processes between the polymer and other molecules. nih.gov

Chromatographic Techniques for Purity and Molecular Weight Determination

Chromatographic methods are essential for the purification of 2,5-Bis(trimethylstannyl)selenophene and its derivatives, as well as for determining the molecular weight and molecular weight distribution of the resulting polymers.

Column chromatography is a standard technique used to purify the monomer and oligomeric derivatives, separating the desired product from unreacted starting materials and byproducts. For polymeric materials, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the most widely used method. azom.comlcms.cz

In GPC/SEC, a solution of the polymer is passed through a column packed with porous gel. azom.com Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains penetrate the pores to a greater extent and have a longer retention time. azom.com By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined. nih.gov For conjugated polymers, which can differ significantly in structure from common standards like polystyrene, using a universal calibration or multi-detector setups (including light scattering and viscometry detectors) is often necessary to obtain accurate, absolute molecular weight values. nsf.gov GPC is routinely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers synthesized from 2,5-Bis(trimethylstannyl)selenophene. amazonaws.comrsc.orgnih.gov


Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC) is an indispensable technique for characterizing polymers derived from 2,5-bis(trimethylstannyl)selenophene. This method, a type of size-exclusion chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution. sepscience.comselectscience.netaimplas.net By analyzing the elution time of the polymer chains through a column packed with porous beads, GPC provides crucial information about the molecular weight distribution of the synthesized polymers. selectscience.netshimadzu.com

Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. selectscience.netlcms.cz These parameters are critical as they directly influence the material's physical and mechanical properties, such as its viscosity, solubility, and mechanical strength, which in turn affect the performance of devices fabricated from these materials. sepscience.comselectscience.net

In the context of selenophene-based polymers, GPC is routinely used to confirm the successful polymerization and to assess the quality of the resulting polymer. For instance, a narrow PDI value, typically close to 1.0, indicates a polymer with a uniform chain length, which is often desirable for achieving predictable and reproducible material properties. researchgate.net The choice of solvent, temperature, and column type are critical experimental factors that must be optimized to ensure accurate and reproducible GPC results for these specific polymers. sepscience.comlcms.cz

For example, in the characterization of copolymers derived from 2,5-bis(trimethylstannyl)selenophene, GPC analysis using solvents like tetrahydrofuran (B95107) (THF) or chloroform (B151607) at elevated temperatures is common. lcms.cz Polystyrene standards are often used for calibration to determine the relative molecular weights of the selenophene-containing polymers. selectscience.net

The data below illustrates typical molecular weight characteristics for various polymers synthesized using 2,5-bis(trimethylstannyl)selenophene as a monomer, as determined by GPC.

Table 1. Molecular Weight Data of Selenophene-Based Polymers from GPC Analysis
PolymerMn (kg/mol)Mw (kg/mol)PDI (Mw/Mn)
DSDPP-BT32.565.32.01
DSDPP-TVT45.1112.32.49
DSDPP-BS38.795.22.46
DSDPP-SVS51.2135.72.65

This table presents hypothetical yet representative data for illustrative purposes, based on typical values found in the literature for similar classes of polymers.

Morphological and Crystalline Structure Analysis

The solid-state morphology and crystalline structure of polymers derived from 2,5-bis(trimethylstannyl)selenophene are critical determinants of their electronic properties and device performance. Techniques that probe the arrangement of polymer chains at both the molecular and nanoscale levels are therefore essential for characterization.

X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)

X-ray Diffraction (XRD) is a powerful technique used to investigate the crystalline nature of polymeric thin films. In a typical XRD measurement of a polymer film, the presence of sharp diffraction peaks indicates a well-ordered, crystalline structure, while broad, amorphous halos suggest a disordered arrangement of polymer chains. The position of the diffraction peaks can be used to calculate the d-spacing, which corresponds to the distance between repeating structural units, such as the interlayer spacing between polymer backbones (π-π stacking distance) and the lamellar spacing.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a specialized XRD technique that is particularly well-suited for studying the molecular packing and orientation in thin films. By directing the X-ray beam at a very shallow angle to the film surface, GIWAXS can provide information about both the in-plane (parallel to the substrate) and out-of-plane (perpendicular to the substrate) molecular arrangement. This is crucial for understanding how the polymer chains orient themselves on a substrate, which has a significant impact on charge transport in devices like thin-film transistors.

For polymers derived from 2,5-bis(trimethylstannyl)selenophene, GIWAXS patterns often reveal information about the preferred orientation of the polymer backbones. For example, a strong out-of-plane diffraction peak corresponding to the (100) plane and an in-plane peak for the (010) plane would suggest an "edge-on" orientation, where the polymer backbones are oriented perpendicular to the substrate. This orientation is often favorable for charge transport in field-effect transistors.

The table below summarizes typical structural parameters that can be obtained from XRD and GIWAXS analysis of selenophene-based polymer thin films.

Table 2. Structural Parameters from XRD/GIWAXS of Selenophene-Based Polymers
PolymerOrientationπ-π Stacking Distance (Å)Lamellar Spacing (Å)
DSDPP-BTEdge-on3.7520.1
DSDPP-TVTEdge-on3.6822.5
DSDPP-BSEdge-on3.7121.3
DSDPP-SVSEdge-on3.6523.8

This table presents hypothetical yet representative data for illustrative purposes, based on typical values found in the literature for similar classes of polymers.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Nanoscale Morphology

While XRD and GIWAXS provide information about the crystalline order, Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to visualize the surface topography and internal nanoscale morphology of the polymer films.

AFM operates by scanning a sharp tip over the surface of the film. This allows for the generation of high-resolution, three-dimensional images of the surface, revealing features such as the film's roughness, the presence of crystalline domains, and the interconnectivity of fibrillar structures. For instance, AFM images of selenophene-based polymer films can show the formation of nanofibrillar networks, and the size and density of these fibrils can be correlated with processing conditions and device performance.

TEM, on the other hand, provides information about the bulk morphology of the film. By passing a beam of electrons through a very thin slice of the material, TEM can reveal the internal structure, including the phase separation in polymer blends or the distribution of crystalline and amorphous regions. Bright-field TEM can show differences in electron density, while selected area electron diffraction (SAED) can be used to confirm the crystalline nature of specific domains within the film.

Together, AFM and TEM provide a comprehensive picture of the film's morphology from the surface to the bulk, which is essential for understanding how the nanoscale structure influences the macroscopic electronic properties of materials derived from 2,5-bis(trimethylstannyl)selenophene.

Electrochemical Characterization

The electrochemical properties of polymers derived from 2,5-bis(trimethylstannyl)selenophene are fundamental to their application in electronic devices. These properties, including the redox behavior and energy levels, govern how efficiently charges can be injected into and transported through the material.

Cyclic Voltammetry (CV) for Redox Properties and Energy Levels (HOMO/LUMO determination)

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of conjugated polymers. In a CV experiment, the potential of a working electrode coated with the polymer film is swept linearly with time, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the material.

From the onset of the oxidation and reduction peaks in the CV curve, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer can be estimated. The HOMO level is related to the ionization potential and corresponds to the energy required to remove an electron from the polymer, while the LUMO level is related to the electron affinity and corresponds to the energy released when an electron is added.

The HOMO-LUMO gap, also known as the electrochemical bandgap, can be calculated from the difference between the HOMO and LUMO levels. This bandgap is a critical parameter that determines the polymer's optical absorption properties and its suitability for various electronic applications.

The table below presents representative electrochemical data for selenophene-based polymers as determined by CV.

Table 3. Electrochemical Properties of Selenophene-Based Polymers from CV
PolymerHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)
DSDPP-BT-5.30-3.501.80
DSDPP-TVT-5.25-3.551.70
DSDPP-BS-5.35-3.451.90
DSDPP-SVS-5.20-3.601.60

This table presents hypothetical yet representative data for illustrative purposes, based on typical values found in the literature for similar classes of polymers.

Space-Charge Limited Current (SCLC) Method for Charge Carrier Mobility (Electron and Hole)

The Space-Charge Limited Current (SCLC) method is a common technique used to determine the charge carrier mobility of semiconducting polymers. This measurement is typically performed on a device with a diode-like structure, where the polymer layer is sandwiched between two electrodes.

By applying a voltage across the device and measuring the resulting current, the current-voltage (I-V) characteristics can be analyzed. At low voltages, the current follows Ohm's law. However, as the voltage increases, the injected charge carriers form a space charge region, and the current becomes limited by this space charge. In the SCLC regime, the current is proportional to the square of the applied voltage.

By fitting the I-V curve in the SCLC region to the Mott-Gurney law, the charge carrier mobility can be extracted. The mobility of both electrons (electron mobility) and holes (hole mobility) can be determined by fabricating devices with appropriate electrode materials that facilitate the injection of either electrons or holes.

The charge carrier mobility is a key performance metric for organic semiconductors, as it directly relates to how quickly charges can move through the material. High mobility is essential for efficient operation of devices such as organic field-effect transistors and organic solar cells.

The table below provides typical charge carrier mobility values for selenophene-based polymers measured by the SCLC method.

Table 4. Charge Carrier Mobility of Selenophene-Based Polymers from SCLC
PolymerHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
DSDPP-BT1.2 x 10⁻³8.5 x 10⁻⁴
DSDPP-TVT5.6 x 10⁻³2.1 x 10⁻³
DSDPP-BS9.8 x 10⁻⁴N/A
DSDPP-SVS8.2 x 10⁻³4.5 x 10⁻³

This table presents hypothetical yet representative data for illustrative purposes, based on typical values found in the literature for similar classes of polymers.

Computational Chemistry and Theoretical Investigations of 2,5 Bis Trimethylstannyl Selenophene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the detailed investigation of molecular systems. By approximating the many-body electronic Schrödinger equation, DFT provides a feasible yet accurate method for calculating the electronic structure of molecules.

Quantum Chemical Calculations for Energy Level Analysis (HOMO-LUMO Gaps)

Quantum chemical calculations are essential for understanding the electronic behavior of molecules, particularly through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. chemrxiv.org A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org

For selenophene-containing systems, the HOMO-LUMO gap is a key factor in determining their potential use in organic electronics. The introduction of trimethylstannyl substituents at the 2 and 5 positions of the selenophene (B38918) ring is expected to modulate these energy levels. Generally, electron-donating or -withdrawing groups can alter the energies of the frontier orbitals. While specific calculated values for 2,5-bis(trimethylstannyl)selenophene are not documented in the available literature, studies on similar substituted aromatic and heteroaromatic systems provide a framework for understanding these effects. For instance, in many π-conjugated systems, the introduction of substituents can either raise or lower the HOMO and LUMO levels, thereby tuning the energy gap for specific applications.

A comparative analysis of the HOMO-LUMO gaps for unsubstituted selenophene and its trimethylstannyl derivative would be necessary to quantify the electronic impact of the substituents. Such a study would likely involve DFT calculations to determine the energies of these frontier orbitals. The distribution of the HOMO and LUMO across the molecule can also be visualized to identify the regions most involved in electron donation and acceptance.

Molecular Dynamics Simulations for Intermolecular Interactions and Packing

Molecular dynamics (MD) simulations offer a computational method to study the physical movement of atoms and molecules over time. These simulations can provide valuable information about the intermolecular interactions and solid-state packing of 2,5-bis(trimethylstannyl)selenophene. The way molecules arrange themselves in a solid material significantly impacts its bulk properties, such as charge transport in organic semiconductors.

In the context of selenophene-based materials, MD simulations can help predict the crystal structure and understand how the trimethylstannyl groups influence the packing motif. rsc.org The bulky nature of these groups can lead to significant steric hindrance, which in turn affects the π-π stacking of the selenophene rings—a crucial factor for efficient charge transport. rsc.org Studies on other substituted selenophenes have shown that both the central core and the terminal groups play a synergistic role in determining the molecular packing and crystallinity. rsc.org While specific MD simulation data for 2,5-bis(trimethylstannyl)selenophene is not available, the general principles suggest that the trimethylstannyl groups would play a dominant role in defining the intermolecular forces and the resulting solid-state morphology.

Structural Modeling for Understanding Aromaticity and Substituent Effects

Structural modeling, often performed in conjunction with quantum chemical calculations, is used to investigate the aromaticity of the selenophene ring and the electronic effects of the trimethylstannyl substituents. Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system.

Computational studies on selenophene and other five-membered heterocycles have established a general trend in aromaticity, which is influenced by the heteroatom. researchgate.netsemanticscholar.org The introduction of substituents can further modulate this aromaticity. The trimethylstannyl group is generally considered to be electron-donating, which can affect the electron density within the selenophene ring.

Future Directions and Emerging Research Avenues for 2,5 Bis Trimethylstannyl Selenophene

Development of Novel Synthetic Routes Towards Enhanced Atom Economy and Sustainability

The traditional synthesis of selenophenes and their derivatives often involves multi-step processes that may utilize harsh reagents or generate significant waste. mdpi.comnih.gov Future research is increasingly directed towards developing greener, more efficient synthetic methodologies that align with the principles of sustainable chemistry.

Key areas of development include:

One-Pot Syntheses: Researchers are exploring one-pot procedures that combine several reaction steps without isolating intermediates. For instance, methods for synthesizing selenophenes via the cyclization of diynols or the copper-catalyzed [2+2+1] cyclization of terminal alkynes and elemental selenium offer a more streamlined and atom-economical approach. rsc.orgresearchgate.net Applying these principles to the synthesis of stannylated selenophenes could significantly reduce solvent usage and purification steps.

Use of Elemental Selenium: Utilizing elemental selenium as the selenium source is a key strategy for improving the sustainability of selenophene (B38918) synthesis. researchgate.netresearchgate.net It is more stable and less toxic than many other selenium precursors. Developing catalytic systems that can efficiently incorporate elemental selenium into organic frameworks and subsequently install organotin moieties is a significant future goal.

The overarching goal is to create synthetic pathways that are not only high-yielding but also environmentally benign, reducing the reliance on toxic heavy metals and halogenated waste, which is particularly pertinent given the use of tin in the final compound. researchgate.net

Exploration of Advanced Catalytic Systems for Diversified Functionalization

The primary utility of 2,5-Bis(trimethylstannyl)selenophene lies in its role as a monomer in palladium-catalyzed Stille cross-coupling reactions. researchgate.net This reaction is fundamental to the creation of selenophene-containing conjugated polymers. Future research will focus on advancing the catalytic systems used for these transformations to enhance efficiency, scope, and control.

Emerging research directions include:

High-Efficiency Palladium Catalysts: While palladium catalysts are the current standard, there is a continuous drive to develop next-generation systems with higher turnover numbers and frequencies. This involves designing novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can accelerate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net

Mixed-Metal Catalysis: The use of co-catalysts can significantly enhance reaction outcomes. For the analogous stannylated tellurophenes, a mixed-catalyst system of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide, along with a cesium fluoride (B91410) additive, was found to be optimal. researchgate.net Systematic exploration of similar synergistic catalyst systems for 2,5-Bis(trimethylstannyl)selenophene could lead to milder reaction conditions, improved yields, and broader functional group tolerance.

Alternative Metal Catalysts: Given the high cost and potential toxicity of palladium, a long-term goal is the development of catalysts based on more abundant and benign metals like nickel, copper, or iron. While still in early stages for complex cross-couplings, success in this area would represent a major breakthrough in sustainability and cost-effectiveness.

Microwave-Assisted Synthesis: The application of microwave radiation has been shown to accelerate Stille coupling reactions for synthesizing polythiophenes, leading to polymers with higher molecular weights and lower polydispersity. researchgate.net A thorough investigation into microwave-assisted polymerization using 2,5-Bis(trimethylstannyl)selenophene could enable rapid synthesis of high-quality selenophene-based polymers.

Rational Design of Next-Generation Functional Materials with Tuned Optoelectronic Properties

The incorporation of selenophene units into conjugated polymers is a powerful strategy for tuning their optoelectronic properties for applications in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). mdpi.comacs.org The rational design of these materials, using 2,5-Bis(trimethylstannyl)selenophene as a key monomer, is a major focus of future research.

Key design strategies include:

Band Gap Engineering: Replacing sulfur (in thiophene) with the heavier selenium atom generally leads to a lower band gap in the resulting polymer, shifting its absorption spectrum to longer, near-infrared wavelengths. acs.org Future work will involve the precise tuning of this effect by creating copolymers that strategically blend selenophene with other heterocyclic units to achieve optimal absorption for specific applications, such as transparent solar cells or efficient harvesting of the solar spectrum. acs.orgacs.org

Donor-Acceptor (D-A) Architectures: The performance of organic electronic materials is heavily dependent on the arrangement of electron-donating and electron-accepting units. By coupling 2,5-Bis(trimethylstannyl)selenophene with various electron-deficient comonomers, researchers can systematically modify the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. preprints.org This allows for the fine-tuning of material properties to match the energy levels of other components in a device, maximizing efficiency. nih.govresearchgate.net

Molecular Geometry and Packing: The properties of a material in a solid-state device are governed not only by the individual polymer chains but also by how they pack together. Introducing specific side chains or fusing the selenophene ring into larger, planar structures can control intermolecular interactions (e.g., Se-Se interactions or π-stacking) and promote ordered molecular packing, which is crucial for efficient charge transport. acs.orgrsc.org The synergistic effect of a selenophene core and specific end-groups has been shown to influence molecular packing and device efficiency. rsc.org

Table 1: Optoelectronic Properties of Selenophene-Based Materials
Material/PolymerKey Structural UnitsOptical Band Gap (eV)Maximum Absorption (λmax, nm)Application FocusReference
PQSeCzSelenophene, Quinoxaline, Carbazole1.71551Conjugated Polymer preprints.org
PQSeFlSelenophene, Quinoxaline, Fluorene1.58560Conjugated Polymer preprints.org
P5 (Polyselenophene)Selenolo-fused Selenophene0.72N/ALow Band Gap Polymer acs.org
P6 (Polyselenophene)Thieno-fused Selenophene0.76N/ALow Band Gap Polymer acs.org
SeTIC4ClSelenopheno[3,2-b]thiophene Core1.44Near-IROrganic Solar Cell (NFA) acs.org

Synergistic Integration of Advanced Characterization and Computational Methods for Deeper Mechanistic Understanding

A deeper understanding of the structure-property relationships and reaction mechanisms is essential for accelerating the development of new materials. The future in this area lies in the powerful synergy between advanced experimental characterization techniques and high-level computational modeling.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods have become indispensable tools for predicting the electronic and optical properties of materials before they are synthesized. nih.gov These calculations can accurately estimate parameters like HOMO/LUMO levels and band gaps, guiding synthetic chemists toward the most promising molecular designs. acs.org Future efforts will focus on developing more accurate models that can predict solid-state properties like charge mobility and morphology, which are critical for device performance.

Advanced Spectroscopy: Characterization techniques provide the essential experimental feedback to validate and refine computational models. Techniques like 1H, 13C, and especially 77Se NMR spectroscopy are crucial for confirming the structure of novel selenophene-containing molecules and polymers. preprints.orgacs.org In-situ spectroscopic monitoring of polymerization reactions could provide valuable data on reaction kinetics and mechanisms.

Structural Analysis: Single-crystal X-ray diffraction is a powerful technique for unambiguously determining molecular structure and understanding how molecules pack in the solid state. rsc.orgrsc.org This information is vital for understanding how intermolecular interactions influence material properties. Combining this experimental data with computational packing simulations will provide a comprehensive picture of the material's morphology.

This integrated approach, where computational predictions guide experimental work and characterization data refines theoretical models, will create a rapid and efficient feedback loop for the discovery and optimization of new functional materials derived from 2,5-Bis(trimethylstannyl)selenophene.

Unexplored Applications in Other Fields of Chemistry and Materials Science

While the primary application of 2,5-Bis(trimethylstannyl)selenophene is in organic electronics, the unique properties of the selenophene core suggest potential in a variety of other scientific domains. Future research is likely to explore these less-developed avenues.

Medicinal Chemistry and Chemical Biology: Organoselenium compounds are known to possess a wide range of biological activities. nih.gov Selenophene derivatives have been investigated as potential antidepressant, antioxidant, antitumor, and antibacterial agents. mdpi.comnih.gov While 2,5-Bis(trimethylstannyl)selenophene itself is a synthetic intermediate, it provides a versatile platform for accessing a library of 2,5-disubstituted selenophenes. These derivatives could be screened for various biological activities, opening a new frontier in medicinal chemistry for this compound family. acs.org

Coordination Chemistry: Selenophene-containing molecules can act as ligands, binding to metal centers to form coordination complexes. nih.gov The selenium atom can participate in coordination, and the substituents installed via Stille coupling can be designed to include additional donor atoms. These complexes could have applications in catalysis, sensing, or as novel metallo-pharmaceuticals.

Nanomaterials Synthesis: Selenophene derivatives have been investigated as novel selenium precursors for the synthesis of semiconductor nanoparticles, such as cadmium selenide (B1212193) (CdSe) quantum dots. researchgate.net Using well-defined organoselenium precursors can offer greater control over nanoparticle growth, size, and shape compared to traditional inorganic sources. 2,5-Bis(trimethylstannyl)selenophene could be used to synthesize bifunctional selenophene derivatives that act as both a selenium source and a surface-capping ligand, providing a new level of control in nanomaterial fabrication.

By looking beyond the established field of organic electronics, researchers can unlock new potential for this versatile building block, extending its impact into drug discovery, catalysis, and advanced nanomaterials.

Q & A

Q. What are the standard synthetic protocols for preparing 2,5-Bis(trimethylstannyl)selenophene?

The compound is typically synthesized via Stille coupling reactions using palladium catalysts. For example, Wang et al. reported coupling 2-iodobenzene with 2,5-bis(trimethylstannyl)selenophene in refluxing toluene with Pd(PPh₃)₄, achieving 80% yield . Key steps include:

  • Catalyst selection (e.g., 2–5 mol% Pd(PPh₃)₄).
  • Solvent optimization (anhydrous chlorobenzene or toluene).
  • Microwave-assisted polymerization for conjugated polymers (e.g., in conjugated polymer synthesis, yielding >90% in some cases) .
  • Purification via Soxhlet extraction and NMR validation .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and selenophene core integrity. For derivatives, chemical shifts near δ 7.0–8.5 ppm (aromatic protons) and δ 120–140 ppm (selenophene carbons) are typical .
  • HRMS : Validates molecular weight (e.g., MALDI/DHB matrix used for selenophene derivatives, ±0.0004 Da accuracy) .
  • Elemental Analysis : Ensures stoichiometric purity .

Q. How should 2,5-Bis(trimethylstannyl)selenophene be stored to maintain stability?

Store at 2–8°C under inert gas (e.g., argon) and protect from light. Decomposition occurs via Sn–C bond hydrolysis or oxidation, necessitating rigorous exclusion of moisture and oxygen .

Advanced Research Questions

Q. How do reaction conditions influence coupling efficiency in Stille reactions with this compound?

Key factors include:

  • Catalyst Loading : Lower Pd(PPh₃)₄ (2 mol%) reduces side reactions but may slow kinetics .
  • Solvent : Toluene or chlorobenzene enhances solubility of stannyl intermediates .
  • Temperature : Reflux (110°C) improves yields vs. room-temperature reactions .
  • Microwave Irradiation : Accelerates polymerization (e.g., 30 min vs. 24 hours under conventional heating) .

Q. What strategies address low yields in selenophene functionalization?

  • Steric Effects : Bulky substituents (e.g., tert-butyl groups) reduce yields due to hindered Pd coordination. Use smaller aryl iodides or optimize catalyst geometry .
  • Electronic Effects : Electron-deficient aryl halides (e.g., nitro-substituted) couple faster. Adjust catalyst electronics (e.g., Pd₂(dba)₃ with electron-rich ligands) .
  • Work-Up : Soxhlet washing with methanol/hexane removes unreacted tin byproducts .

Q. How can contradictions in reported NMR data for selenophene derivatives be resolved?

Discrepancies arise from:

  • Isotope Effects : ¹¹⁹Sn satellites in NMR may obscure proton signals. Use ¹³C DEPT or HSQC for clarity .
  • Solvent Polarity : Acetone-d₆ vs. CDCl₃ shifts hydroxyl proton signals (e.g., δ 8.48 ppm in acetone vs. δ 5.5 ppm in CDCl₃) .
  • Crystallinity : Solid-state vs. solution NMR differences (e.g., para-substituted derivatives show sharper peaks) .

Q. What role does 2,5-Bis(trimethylstannyl)selenophene play in conjugated polymer synthesis?

It serves as a donor monomer in Stille polymerization for:

  • Bandgap Tuning : Selenium’s polarizability lowers bandgaps vs. thiophene analogs, enhancing near-IR absorption .
  • Charge Transport : Polymers with selenophene cores exhibit hole mobilities up to 0.1 cm²/V·s in OFETs .
  • Solubility : Longer alkyl side chains (e.g., C12) improve processability but reduce crystallinity .

Methodological Challenges and Data Interpretation

Q. Why do selenophene derivatives exhibit variable melting points despite structural similarity?

Melting points (mp) depend on:

  • Substituent Symmetry : Para-substituted derivatives (e.g., 2i, mp 206–208°C) have higher symmetry and mp vs. ortho analogs (2j, mp 175–177°C) .
  • Intermolecular Interactions : Hydroxyl groups enable hydrogen bonding, elevating mp (e.g., 2b, mp 176–178°C) .

Q. How can researchers mitigate tin waste in large-scale syntheses?

  • Catalyst Recycling : Immobilize Pd on silica or magnetic nanoparticles to reduce Pd leaching .
  • Byproduct Removal : Use aqueous KF to precipitate SnF₂, followed by filtration .

Applications in Multidisciplinary Research

Q. Can this compound be adapted for biomedical applications?

Derivatives show promise in:

  • Antiparasitic Agents : Bis-guanidinophenyl selenophenes inhibit Trypanosoma brucei (IC₅₀ = 0.8 µM) via DNA minor-groove binding .
  • ER Ligands : Hydroxyphenyl-selenophenes bind estrogen receptors (Kd = 10 nM) for cancer therapy .

Tables

Property Value/Technique Reference
Storage Conditions2–8°C, inert gas, dark
Typical Stille Coupling Yield70–80% (Pd(PPh₃)₄, toluene)
Polymer Hole Mobility0.05–0.1 cm²/V·s (OFET)
Antiparasitic Activity (T. b.)IC₅₀ = 0.8 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.